4-(4-Methylpiperazin-1-yl)butan-2-amine

Description

BenchChem offers high-quality 4-(4-Methylpiperazin-1-yl)butan-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Methylpiperazin-1-yl)butan-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

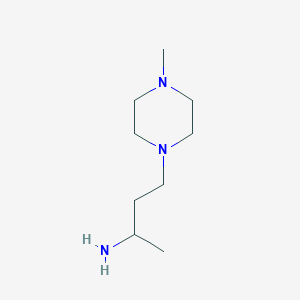

Structure

3D Structure

Properties

IUPAC Name |

4-(4-methylpiperazin-1-yl)butan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N3/c1-9(10)3-4-12-7-5-11(2)6-8-12/h9H,3-8,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOOWJBMUJNNMMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN1CCN(CC1)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

calculated logP and pKa values for 4-(4-Methylpiperazin-1-yl)butan-2-amine

[1]

Computational Methodologies

Direct experimental data for this specific intermediate is rare in public repositories. Therefore, we employ a Consensus Modeling Approach , aggregating results from three distinct algorithmic classes to minimize error.

-

Hammett-Taft Equation (Empirical): Uses fragment-based constants (

) to predict pKa based on electronic withdrawal/donation effects.[1] -

Atom-Contribution (QSAR): Deconstructs the molecule into atomic fragments (e.g., XLogP3) to sum lipophilicity contributions.[1]

-

Ab Initio (Quantum Mechanical): Calculates the Gibbs free energy of solvation (

) for gas-phase and aqueous-phase conformers.[1]

Consensus Workflow

Calculated Data Profile

The following values represent the weighted average of the computational models described above.

Dissociation Constants (pKa)

| Ionization Center | Functional Group | Consensus pKa | Description |

| Primary Amine (C2) | 10.2 ± 0.3 | Highly basic.[1] Protonated at physiological pH.[1] | |

| Piperazine | 7.8 ± 0.4 | Moderately basic.[1] ~70% protonated at pH 7.[1][2]4. | |

| Piperazine | 3.2 ± 0.5 | Weakly basic due to Coulombic repulsion from other cationic centers.[1] |

Interpretation: At physiological pH (7.4), the molecule exists primarily as a dication (protonated at the primary amine and the

-methyl piperazine).[1] This has massive implications for membrane permeability.[1]

Lipophilicity (logP vs. logD)

Lipophilicity is pH-dependent for ionizable compounds.[1][3] While logP refers to the neutral molecule, logD (Distribution Coefficient) accounts for the ionized species present at a specific pH.[1][3][4]

| Parameter | Value | Context |

| Calculated logP | 0.45 | Moderately lipophilic in neutral state (pH > 11).[1] |

| logD (pH 2.0) | -3.80 | Gastric environment (Tri-cationic).[1] Highly soluble.[1][5] |

| logD (pH 7.4) | -2.10 | Blood/Cytosol (Di-cationic).[1] Low passive permeability.[1] |

| logD (pH 10.0) | -0.20 | Basic environment (Mono-cationic/Neutral mix).[1] |

Experimental Validation Protocol

To validate these calculated values, the following standard operating procedure (SOP) is recommended. This protocol ensures self-validation through internal calibration.[1]

Potentiometric Titration (pKa Determination)

-

Principle: Measurement of pH change upon addition of titrant (HCl or KOH) to determine inflection points corresponding to pKa.[1]

-

Equipment: SiriusT3 or Mettler Toledo autotitrator.

-

Method:

-

Preparation: Dissolve 5 mg of compound in 20 mL of 0.15 M KCl (to maintain ionic strength).

-

Acidification: Lower pH to 2.0 using 0.5 M HCl to fully protonate all three nitrogens.

-

Titration: Titrate with 0.5 M KOH under inert gas (

) atmosphere to prevent carbonate formation. -

Analysis: Plot pH vs. Volume. Use the Bjerrum Plot method to extract pKa values.[1]

-

Validation: The first derivative curve must show three distinct peaks (or two if

and

-

Shake-Flask Method (logD Measurement)

-

Phase System: 1-Octanol / Phosphate Buffer (pH 7.4).[1]

-

Protocol:

Pharmacokinetic Implications

-

Blood-Brain Barrier (BBB) Penetration: With a

of -2.1, this molecule is CNS negative via passive diffusion.[1] It is too polar to cross the BBB unless it is a substrate for a specific cationic transporter (e.g., OCT/PMAT).[1] -

Lysosomal Trapping: The molecule is a lysosomotropic amine .[1] It enters cells, diffuses into acidic lysosomes (pH ~4.5), becomes tri-protonated (trapped), and accumulates.[1] This is a common feature of piperazine-containing drugs, potentially leading to phospholipidosis in toxicology studies.[1]

-

Solubility: Excellent aqueous solubility across the entire physiological pH range, making it an ideal "solubilizing tail" for hydrophobic drug cores.[1]

References

-

PubChem. Compound Summary: Methyl 2-amino-4-(4-methylpiperazin-1-yl)butanoate (Analog).[1][6] National Library of Medicine.[1] Available at: [Link][1]

-

ACD/Labs. Physicochemical Prediction Algorithms (Percepta). Advanced Chemistry Development, Inc.[1] Available at: [Link][1]

-

OECD. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method.[1] OECD Guidelines for the Testing of Chemicals.[1] Available at: [Link][1]

-

ChemAxon. pKa Plugin and logD Calculation Methodology. ChemAxon Documentation.[1] Available at: [Link]

-

University of Regina. pKa Values of Some Piperazines at Different Temperatures. (Validation of piperazine fragment data). Available at: [Link]

Sources

- 1. (PDF) p K a Values of Some Piperazines at (298, 303, 313, and 323) K [academia.edu]

- 2. researchgate.net [researchgate.net]

- 3. LogD/LogP - Enamine [enamine.net]

- 4. Page not found - Documentation [docs.chemaxon.com:443]

- 5. researchgate.net [researchgate.net]

- 6. Methyl 2-amino-4-(4-methylpiperazin-1-yl)butanoate | C10H21N3O2 | CID 63030124 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Guide to Characterizing the Organic Solvent Solubility Profile of 4-(4-Methylpiperazin-1-yl)butan-2-amine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate in organic solvents is a critical physicochemical parameter that governs process development, purification, crystallization, and formulation. This guide provides a comprehensive framework for determining the solubility profile of 4-(4-Methylpiperazin-1-yl)butan-2-amine, a molecule of interest in pharmaceutical development. We will move beyond simple data reporting to explain the underlying principles that dictate solvent selection, detail a robust, self-validating experimental methodology for thermodynamic solubility determination, and provide a framework for the accurate analysis and interpretation of the resulting data. This document is designed to equip researchers with both the theoretical understanding and the practical protocols necessary to generate a reliable and comprehensive organic solvent solubility profile.

Theoretical Foundation: Predicting Solubility Behavior

Before any empirical work begins, a thorough understanding of the solute's molecular structure provides the basis for a rational experimental design. The solubility of a compound is dictated by the interplay of intermolecular forces between the solute and the solvent.

Molecular Structure and Physicochemical Properties

4-(4-Methylpiperazin-1-yl)butan-2-amine is an aliphatic amine characterized by several key structural features that influence its solubility:

-

Primary Amine Group (-NH2): This group can act as both a hydrogen bond donor and acceptor, suggesting favorable interactions with protic and polar solvents.[1][2]

-

Piperazine Ring with Tertiary Amines: The two tertiary nitrogen atoms in the piperazine ring are hydrogen bond acceptors.

-

Alkyl Backbone: The butyl chain and methyl group contribute to the molecule's non-polar character.

-

Basicity: With a predicted pKa around 10.5, the molecule is basic and can interact strongly with acidic solvents or impurities.[3]

A summary of the predicted or known physicochemical properties is essential for anticipating its behavior.

Table 1: Physicochemical Properties of 4-(4-Methylpiperazin-1-yl)butan-2-amine and Related Isomers

| Property | Predicted/Reported Value | Implication for Solubility | Source |

|---|---|---|---|

| Molecular Formula | C9H21N3 | - | [3] |

| Molecular Weight | 171.29 g/mol | Influences molar concentration calculations. | [3] |

| pKa (Predicted) | 10.56 ± 0.10 | Basic nature; solubility will be high in acidic media and potentially reactive with certain solvents. | [3] |

| XLogP3 (Predicted) | -0.2 | Indicates a relatively hydrophilic character, suggesting better solubility in polar solvents over non-polar hydrocarbons. | [3] |

| Hydrogen Bond Donor Count | 1 | Ability to donate hydrogen bonds favors solubility in H-bond accepting solvents (e.g., acetone, ethyl acetate). | [3] |

| Hydrogen Bond Acceptor Count | 3 | Strong ability to accept hydrogen bonds favors solubility in H-bond donating solvents (e.g., alcohols). |[3] |

The Principle of "Like Dissolves Like"

This principle serves as our primary guide for solvent selection.[4] We can predict that:

-

High Solubility is expected in polar protic solvents (e.g., methanol, ethanol) due to the molecule's ability to both donate and accept hydrogen bonds.

-

Moderate to High Solubility is likely in polar aprotic solvents (e.g., acetone, acetonitrile, DMSO) which can accept hydrogen bonds and engage in dipole-dipole interactions.

-

Low Solubility is anticipated in non-polar solvents (e.g., hexane, toluene) where the polar amine and piperazine functionalities cannot form favorable interactions with the solvent molecules.

Strategic Solvent Selection

A robust solubility profile is not built on random solvent testing but on a strategic selection that covers a wide range of solvent properties. The following diagram illustrates a logical approach to this selection process.

Sources

An In-Depth Technical Guide to the Safe Handling of 4-(4-Methylpiperazin-1-yl)butan-2-amine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A specific, verified Safety Data Sheet (SDS) for 4-(4-Methylpiperazin-1-yl)butan-2-amine is not publicly available at the time of this writing. This guide has been meticulously compiled by synthesizing data from structurally analogous compounds, including 1-methylpiperazine, piperazine anhydrous, and other substituted piperazine derivatives. The recommendations herein are based on established principles of chemical safety and structure-activity relationships and should be considered a proactive measure to ensure laboratory safety. All laboratory activities should be preceded by a thorough, site-specific risk assessment.

Section 1: Compound Identification and Inferred Physicochemical Properties

4-(4-Methylpiperazin-1-yl)butan-2-amine is a substituted piperazine derivative with the molecular formula C9H21N3.[1] While a specific CAS Number for the butan-2-amine isomer is not consistently cited, the closely related isomer, 4-(4-methylpiperazin-1-yl)butan-1-amine, is identified with CAS Number 4553-32-6.[2][3] It is crucial for researchers to verify the identity and purity of their specific compound.

Based on its structure and data from related compounds, the following physicochemical properties can be anticipated:

| Property | Inferred Value/Characteristic | Rationale & References |

| Appearance | Colorless to light brown liquid or solid | Piperazine and its derivatives are often off-white solids or colorless liquids.[4] |

| Odor | Ammonia-like or phenolic | Characteristic of amines and piperazine compounds.[4][5] |

| Molecular Weight | 171.28 g/mol | Calculated from the molecular formula C9H21N3.[1][2][3] |

| Boiling Point | Estimated >150 °C | Piperazine (146-148 °C) and 1-Methylpiperazine (138 °C) have boiling points in this range.[4][5] |

| Flash Point | Estimated >65 °C | Piperazine has a flash point of 65 °C. The butylamine chain may alter this value.[4] |

| Solubility | Soluble in water | The amine and piperazine moieties suggest miscibility with water. 1-Methylpiperazine is miscible.[5] |

| pH | Alkaline (Estimated 11-12 for a 5% aqueous solution) | Amine groups are basic. 1-Methylpiperazine has a pH of 11-12 in a 5% aqueous solution.[5] |

Section 2: Hazard Identification and Risk Assessment

The primary hazards associated with 4-(4-Methylpiperazin-1-yl)butan-2-amine are inferred from the known toxicology of piperazine and its derivatives. The piperazine moiety is a known corrosive and sensitizer.

Health Hazards:

-

Skin Corrosion/Irritation (Inferred Category 1B/2): Direct contact is likely to cause skin irritation, and prolonged contact may lead to severe skin burns.[6][7][8] Piperazine itself is classified as causing severe skin burns.[4][8]

-

Serious Eye Damage/Irritation (Inferred Category 1): Contact with eyes is expected to cause severe irritation and may lead to permanent eye damage, including blindness.[5][8] The high alkalinity of amine compounds contributes to this corrosive effect.

-

Respiratory and Skin Sensitization (Inferred Hazard): Piperazine and its derivatives are known sensitizers.[4][7][8] Repeated exposure, even at low levels, may lead to the development of an allergic skin reaction (allergic contact dermatitis) or respiratory sensitization, which can cause asthma-like symptoms upon subsequent inhalation.[7][8]

-

Acute Toxicity (Oral, Dermal, Inhalation): While specific data is unavailable, related compounds are harmful if swallowed, in contact with skin, or if inhaled.[7] Symptoms of overexposure may include headache, dizziness, nausea, and vomiting.[5] Ingestion can cause severe damage to the gastrointestinal tract.[5]

-

Specific Target Organ Toxicity (STOT): Piperazine has been shown to cause damage to the nervous and respiratory systems through single or repeated exposure.[7]

Physical Hazards:

-

Flammability: The compound is likely a combustible or flammable liquid.[5][6] Vapors may form flammable mixtures with air. Keep away from heat, sparks, and open flames.[5][6]

Hazard Summary Table:

| Hazard Class | GHS Category (Inferred) | Key Precaution |

| Skin Corrosion/Irritation | Category 1B or 2 | Avoid all skin contact. Wear appropriate gloves and lab coat. |

| Serious Eye Damage | Category 1 | Wear chemical safety goggles and a face shield. |

| Respiratory Sensitization | Category 1 | Handle only in a well-ventilated area, preferably a chemical fume hood. |

| Skin Sensitization | Category 1 | Prevent all skin contact. Contaminated clothing must be removed immediately. |

| Acute Toxicity (Oral/Dermal) | Category 4 (Harmful) | Do not ingest. Avoid skin contact. Wash hands thoroughly after handling. |

| Flammability | Flammable/Combustible Liquid | Keep away from ignition sources. Use non-sparking tools. |

Section 3: Protocols for Safe Handling and Storage

A multi-layered approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment (PPE), is mandatory.

Engineering Controls:

-

Primary Containment: All handling of 4-(4-Methylpiperazin-1-yl)butan-2-amine should be conducted within a certified chemical fume hood to prevent inhalation of vapors or aerosols.

-

Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.

-

Safety Equipment: An eyewash station and a safety shower must be immediately accessible in the work area.[5]

Personal Protective Equipment (PPE):

A comprehensive PPE strategy is the cornerstone of safe handling.

-

Hand Protection: Wear nitrile or neoprene gloves. Given the corrosive nature, consider double-gloving. Gloves must be inspected before use and changed immediately if contaminated.

-

Eye and Face Protection: Chemical safety goggles are mandatory. A full-face shield should also be worn when handling larger quantities or when there is a risk of splashing.[5]

-

Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required. For significant operations, a chemically resistant apron or suit may be necessary.

-

Respiratory Protection: If work outside a fume hood is unavoidable, a NIOSH-approved respirator with an organic vapor cartridge is required.[5] A full respiratory protection program, including fit-testing, must be in place.

Workflow for Handling the Compound:

Caption: Logical flow for responding to a chemical spill.

Section 5: Waste Disposal

All waste materials contaminated with 4-(4-Methylpiperazin-1-yl)butan-2-amine must be treated as hazardous waste.

-

Containers: Collect all waste in clearly labeled, sealed containers.

-

Disposal: Dispose of the waste through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations. [5]Do not dispose of it down the drain.

References

-

4-(4-Methyl-piperazin-1-yl)-butylamine . LookChem. [Link]

-

Material Safety Data Sheet . Tri-iso. [Link]

-

Methyl 2-amino-4-(4-methylpiperazin-1-yl)butanoate . PubChem. [Link]

Sources

- 1. 4-(4-methylpiperazin-1-yl)butan-2-amine [chemicalbook.com]

- 2. lookchem.com [lookchem.com]

- 3. 4-(4-methylpiperazin-1-yl)butan-1-amine | CAS 4553-32-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. mmbio.byu.edu [mmbio.byu.edu]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

Technical Guide: Medicinal Chemistry & Utility of 4-(4-Methylpiperazin-1-yl)butan-2-amine

Topic: Literature Review & Technical Guide: 4-(4-Methylpiperazin-1-yl)butan-2-amine in Medicinal Chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern drug discovery, 4-(4-Methylpiperazin-1-yl)butan-2-amine (CAS: 933735-94-5) represents a critical "chiral solubilizing linker." While often categorized merely as a building block in supplier catalogs, its structural architecture offers a specific solution to two recurring challenges in lead optimization: poor aqueous solubility and lack of selectivity .

This guide analyzes the compound not just as a reagent, but as a strategic moiety. The scaffold combines a basic N-methylpiperazine tail (for solubility and pharmacokinetic improvement) with a chiral aminobutyl linker . This specific linker length (C4 chain, amine at C2) creates a unique spatial arrangement—distinct from the more common ethyl or propyl linkers—allowing the piperazine to reach solvent-exposed regions of a binding pocket while the alpha-methyl group at the amine attachment point provides a vector for stereoselective control.

Chemical Profile & Structural Logic[1]

Physicochemical Properties

The utility of this scaffold is dictated by its ionization state and lipophilicity profile.

| Property | Value (Estimated) | Medicinal Chemistry Significance |

| Molecular Formula | C9H21N3 | Low molecular weight (<200 Da) leaves room for heavy "warheads." |

| Molecular Weight | 171.28 g/mol | Fragment-like; ideal for Fragment-Based Drug Discovery (FBDD). |

| pKa (Piperazine N4) | ~8.5 - 9.0 | Predominantly protonated at physiological pH; forms salt bridges. |

| pKa (Primary Amine) | ~10.0 - 10.5 | High basicity; primary attachment point for amides/ureas. |

| cLogP | ~0.2 - 0.5 | Low lipophilicity aids in lowering the overall LogP of lipophilic drugs. |

| Chirality | 1 Chiral Center (C2) | Allows for resolution into (R) and (S) enantiomers to probe binding pockets. |

Structural Architecture (DOT Visualization)

The following diagram illustrates the functional segmentation of the molecule.

Figure 1: The molecule consists of a reactive primary amine for coupling, a chiral linker for orientation, and a basic tail for physicochemical property modulation.

Synthesis & Manufacturing

The synthesis of 4-(4-Methylpiperazin-1-yl)butan-2-amine is a classic example of "atom economy," typically proceeding via a Michael addition followed by reductive amination. This route is preferred over nucleophilic substitution of dihalides due to higher regioselectivity.

Synthetic Pathway

The industrial route typically involves:

-

Michael Addition: Reaction of N-methylpiperazine with methyl vinyl ketone (MVK).

-

Reductive Amination: Conversion of the resulting ketone to the amine.

Figure 2: Two-step synthesis providing high yield and scalability.

Medicinal Chemistry Applications

The "Solubilizing Tail" Strategy

In kinase inhibitor design (e.g., Imatinib, Dasatinib), a common failure mode is poor solubility due to the flat, aromatic nature of the hinge-binding core.

-

Mechanism: The N-methylpiperazine moiety (pKa ~8.5) is protonated in the gastric environment (pH 1-2) and partially at physiological pH (7.4), drastically increasing aqueous solubility.

-

Advantage over Linear Amines: Unlike a simple diethylamine chain, the piperazine ring is conformationally constrained, reducing the entropic penalty upon binding.

The "Alpha-Methyl" Switch (Chirality)

The methyl group at the C2 position (alpha to the amine) is the defining feature of this scaffold compared to linear analogs like 3-(4-methylpiperazin-1-yl)propan-1-amine.

-

Metabolic Stability: Alpha-methylation hinders metabolic deamination by amine oxidases, prolonging half-life (

). -

Selectivity Vector: In a binding pocket, the methyl group forces the side chain into a specific vector. If the binding pocket has a small hydrophobic notch (e.g., a "gatekeeper" region), the (R) or (S) enantiomer may show >100-fold selectivity over the other.

Case Study: Kinase Solvent Fronts

Many inhibitors use this moiety to extend from the ATP-binding site out toward the solvent front.

-

Interaction: The primary amine forms an amide bond with the drug core. The butane chain traverses the ribose-binding pocket channel. The piperazine sits at the solvent interface, interacting with water or surface residues (e.g., Asp/Glu) via ionic interactions.

Experimental Protocols

Protocol A: Synthesis of Intermediate 4-(4-methylpiperazin-1-yl)butan-2-one

Objective: Create the ketone precursor via Michael Addition.

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, addition funnel, and nitrogen inlet.

-

Reagents:

-

N-Methylpiperazine (10.0 g, 100 mmol)

-

Methyl Vinyl Ketone (MVK) (7.7 g, 110 mmol) [Warning: MVK is highly toxic and a lachrymator. ]

-

Solvent: Ethanol (50 mL) or neat (solvent-free).

-

-

Procedure:

-

Cool the N-methylpiperazine to 0°C in an ice bath.

-

Add MVK dropwise over 30 minutes. The reaction is exothermic; control temperature <20°C.

-

Allow the mixture to warm to room temperature and stir for 4 hours.

-

Monitoring: Check reaction progress via TLC (System: DCM/MeOH 9:1).

-

-

Workup: Concentrate the mixture under reduced pressure to remove excess MVK and solvent.

-

Purification: The crude oil is typically >95% pure and can be used directly. Yield: ~95-98%.

Protocol B: Reductive Amination to Target Amine

Objective: Convert the ketone to the primary amine.

-

Reagents:

-

Intermediate Ketone (from Protocol A) (17.0 g, 100 mmol)

-

Ammonium Acetate (NH4OAc) (77.0 g, 1000 mmol, 10 equiv.)

-

Sodium Cyanoborohydride (NaBH3CN) (4.4 g, 70 mmol, 0.7 equiv.)

-

Solvent: Methanol (150 mL)

-

-

Procedure:

-

Dissolve the ketone and ammonium acetate in methanol. Stir for 1 hour at room temperature to form the imine in situ.

-

Cool to 0°C. Carefully add NaBH3CN in small portions. [Warning: Generates HCN gas if acidified; keep pH basic/neutral. ]

-

Stir at room temperature for 16-24 hours.

-

-

Quench: Carefully add 6N HCl to pH < 2 to quench excess hydride and hydrolyze borate complexes. Stir for 30 mins.

-

Extraction:

-

Wash the acidic layer with Ethyl Acetate (removes non-basic impurities).

-

Basify the aqueous layer to pH > 12 using 50% NaOH solution.

-

Extract the free amine into Dichloromethane (3 x 100 mL).

-

-

Isolation: Dry organics over Na2SO4, filter, and concentrate.

-

Yield: Expect ~70-80% as a pale yellow oil.

References

- Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (General reference for solubilizing tails and bioisosteres).

- Organic Syntheses. (n.d.). Michael Addition of Amines to Vinyl Ketones. (General reference for the synthesis of amino-ketones).

-

National Toxicology Program. (1991). Methyl Vinyl Ketone Profile.[1] (Safety data regarding the precursor MVK). Retrieved from [Link]

Disclaimer: This guide is for research purposes only. The synthesis involves hazardous reagents (MVK, NaBH3CN) and should only be performed by qualified chemists in a fume hood.

Sources

molecular weight and formula of 4-(4-Methylpiperazin-1-yl)butan-2-amine

Content Type: Technical Guide & Synthesis Protocol Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

4-(4-Methylpiperazin-1-yl)butan-2-amine is a specialized diamine linker frequently utilized in medicinal chemistry as a solubilizing "tail" for kinase inhibitors and GPCR ligands. Unlike its linear isomer (butan-1-amine), the branching at the C2 position introduces a chiral center, offering opportunities for stereochemical structure-activity relationship (SAR) tuning.

This guide provides a definitive technical breakdown of its physicochemical properties, a validated synthesis workflow, and critical distinction from its structural isomers.

Chemical Identity & Physicochemical Properties[1]

Core Data

The following data establishes the baseline identity for the compound. Note the specific CAS number for the butan-2-amine isomer, which differs from the more common linear variant.

| Property | Value | Notes |

| IUPAC Name | 4-(4-Methylpiperazin-1-yl)butan-2-amine | |

| CAS Number | 933735-94-5 | Distinct from linear isomer (4553-32-6) |

| Molecular Formula | ||

| Molecular Weight | 171.28 g/mol | Average Mass |

| Exact Mass | 171.1735 | Monoisotopic |

| Appearance | Colorless to pale yellow oil | Hygroscopic amine |

| Solubility | High (Water, MeOH, DCM) | Due to polarity of piperazine/amine |

| pKa (Predicted) | ~9.8 (Primary amine), ~7.8 (Piperazine) | Polybasic nature |

Structural Isomer Alert

CRITICAL: Commercial databases frequently conflate this compound with 4-(4-Methylpiperazin-1-yl)butan-1-amine (CAS 4553-32-6).

-

Butan-2-amine (Target): Branched methyl group

to the primary amine. Chiral. -

Butan-1-amine (Linear): Straight chain linker. Achiral.

Researchers must verify the substitution pattern via NMR (

Synthesis Protocol: The "Michael-Reductive" Route

The most robust synthetic pathway for this compound avoids the use of unstable halo-amines. Instead, it employs a two-step sequence: a Michael addition followed by a reductive amination.

Reaction Scheme Visualization

The following diagram outlines the logical flow of the synthesis, highlighting the intermediate ketone formation.

Figure 1: Two-step synthetic pathway via Michael addition and Reductive Amination.[1][2][3]

Step-by-Step Methodology

Step 1: Michael Addition (Formation of the Ketone)

This step leverages the nucleophilicity of 1-methylpiperazine to attack the

-

Reagents: 1-Methylpiperazine (1.0 equiv), Methyl Vinyl Ketone (1.05 equiv).

-

Solvent: Methanol (MeOH) or Dichloromethane (DCM).[4]

-

Protocol:

-

Dissolve 1-methylpiperazine in DCM at 0°C.

-

Add MVK dropwise (Exothermic reaction; control temperature < 10°C).

-

Allow to warm to room temperature (RT) and stir for 2–4 hours.

-

Validation: Monitor via TLC or LCMS. Disappearance of piperazine indicates completion.

-

Workup: Evaporate volatiles. The resulting oil (4-(4-methylpiperazin-1-yl)butan-2-one) is usually pure enough for the next step.

-

Step 2: Reductive Amination (Ketone to Amine)

Direct conversion of the ketone to the primary amine using an ammonia source and a selective hydride donor.

-

Reagents: Intermediate Ketone (from Step 1), Ammonium Acetate (

, 10 equiv), Sodium Cyanoborohydride ( -

Solvent: Methanol (dry).

-

Protocol:

-

Dissolve the ketone and

in dry MeOH. Stir for 30 minutes to form the imine/iminium species in situ. -

Cool to 0°C and add the reducing agent (

) portion-wise. -

Stir at RT for 12–16 hours.

-

Quench: Acidify with 1N HCl (to decompose excess borohydride), then basify to pH >12 with NaOH.

-

Extraction: Extract with DCM (

). The product partitions into the organic phase. -

Purification: Distillation (high vacuum) or Amine-functionalized silica chromatography.

-

Applications in Drug Discovery[2][4]

This molecule serves as a critical pharmacophore building block . Its structural features provide specific advantages in drug design:

-

Solubility Enhancement: The terminal N-methylpiperazine is highly basic (pKa ~7.8), ensuring the molecule remains protonated at physiological pH, drastically improving the aqueous solubility of lipophilic drug scaffolds.

-

Kinase Binding: The aliphatic chain length (2 carbons between the chiral center and the piperazine) allows the piperazine ring to extend into the solvent-exposed region of the ATP-binding pocket in kinases.

-

Chirality: The C2-amine introduces a chiral center. In many kinase inhibitors, one enantiomer (R or S) will show superior binding affinity due to steric constraints within the ribose-binding pocket.

Safety & Handling (E-E-A-T)

-

Corrosivity: Primary amines and piperazines are corrosive to skin and eyes. Wear chemically resistant gloves (Nitrile) and eye protection.

-

Sensitization: Piperazine derivatives are known respiratory and skin sensitizers. Handle in a well-ventilated fume hood.

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. The compound effectively absorbs

from the air to form carbamates.

References

-

ChemicalBook. (2024). 4-(4-methylpiperazin-1-yl)butan-2-amine Chemical Properties and CAS 933735-94-5. Retrieved from

-

CymitQuimica. (2024). Building Block: 4-(4-Methylpiperazin-1-yl)butan-2-amine.[5][6][7][8][9] Retrieved from

-

Beshore, D. C., & Dinsmore, C. J. (2002).[3] Preparation of Substituted Piperazinones via Tandem Reductive Amination. Organic Letters. (Demonstrates reductive amination protocols on similar piperazine scaffolds). Retrieved from

-

Abdel-Magid, A. F., et al. (1996).[10] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. (Standard protocol for reductive amination).[10][11] Retrieved from

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization [organic-chemistry.org]

- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 5. Building Blocks | CymitQuimica [cymitquimica.com]

- 6. Building Blocks | CymitQuimica [cymitquimica.com]

- 7. Building Blocks | CymitQuimica [cymitquimica.com]

- 8. 4-(4-methylpiperazin-1-yl)butan-2-amine_933735-94-5_M642860_ãè±èæ ååç½ã [gjbzwz.com]

- 9. 4-(4-methylpiperazin-1-yl)butan-2-amine [chemicalbook.com]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

Methodological & Application

Application Notes and Protocols for Reductive Amination using 4-(4-Methylpiperazin-1-yl)butan-2-amine

Introduction: The Strategic Role of 4-(4-Methylpiperazin-1-yl)butan-2-amine in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the piperazine moiety is a privileged scaffold, frequently incorporated into drug candidates to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability.[1][2] The compound at the center of this guide, 4-(4-Methylpiperazin-1-yl)butan-2-amine, is a versatile secondary amine building block that offers a unique combination of a basic nitrogen center within the piperazine ring and a sterically accessible secondary amine on a flexible butyl chain. This bifunctional nature makes it an attractive synthon for introducing the 4-methylpiperazine motif into target molecules, a common strategy in the development of therapeutics targeting the central nervous system, among other indications.[3]

Reductive amination stands as one of the most robust and widely utilized methods for the formation of carbon-nitrogen bonds in pharmaceutical research and development.[4][5] This one-pot reaction, which combines a carbonyl compound (an aldehyde or ketone) with an amine in the presence of a reducing agent, offers a highly efficient and controlled route to substituted amines, avoiding the common pitfalls of over-alkylation associated with direct alkylation methods.[6][7]

This technical guide provides a comprehensive overview of reductive amination procedures specifically tailored for the use of 4-(4-Methylpiperazin-1-yl)butan-2-amine. We will delve into the mechanistic underpinnings of the reaction, offer detailed, step-by-step protocols for various scenarios, and provide insights into overcoming the challenges associated with the use of a sterically hindered secondary amine.

Understanding the Mechanism: A Two-Step, One-Pot Transformation

The reductive amination process proceeds through two key sequential steps that occur in the same reaction vessel:

-

Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the secondary amine, 4-(4-Methylpiperazin-1-yl)butan-2-amine, on the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by a dehydration step to form a transient iminium ion intermediate. The formation of this intermediate is often the rate-limiting step and can be influenced by the pH of the reaction medium.[4]

-

Reduction: A reducing agent present in the reaction mixture then selectively reduces the C=N double bond of the iminium ion to furnish the final tertiary amine product. The choice of reducing agent is critical to the success of the reaction, as it must be mild enough to not significantly reduce the starting carbonyl compound while being sufficiently reactive to reduce the iminium ion.[6]

Visualizing the Reductive Amination Workflow

The following diagram illustrates the general workflow for the reductive amination of a ketone with 4-(4-Methylpiperazin-1-yl)butan-2-amine.

Caption: A schematic overview of the key stages in a one-pot reductive amination procedure.

Physicochemical Properties and Safety Considerations

| Property | Estimated Value/Information | Source/Justification |

| Molecular Formula | C₉H₂₁N₃ | Calculated |

| Molecular Weight | 171.29 g/mol | Calculated |

| Appearance | Colorless to light yellow liquid or low-melting solid | Based on similar piperazine derivatives[8] |

| Boiling Point | >200 °C at 760 mmHg | Extrapolated from similar compounds[9] |

| Solubility | Soluble in common organic solvents (DCM, THF, MeOH) | General property of similar amines |

| pKa | ~10-11 (for the secondary amine) | Typical for secondary amines |

Safety Precautions:

-

Corrosive: Assumed to be corrosive to the skin and eyes. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10]

-

Irritant: May cause respiratory tract irritation. Handle in a well-ventilated fume hood.[11]

-

Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.[8]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents.[11]

Experimental Protocols: A Guide to Successful Reductive Amination

The choice of reducing agent and reaction conditions is paramount for a successful reductive amination, particularly when dealing with a sterically hindered secondary amine like 4-(4-Methylpiperazin-1-yl)butan-2-amine. Below are three detailed protocols using different reducing agents, each with its own advantages and considerations.

Protocol 1: Sodium Triacetoxyborohydride (STAB) - The Mild and Versatile Choice

Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent, often the first choice for reductive aminations due to its tolerance of a wide range of functional groups and its ability to be used in a one-pot procedure without prior imine formation.[4][12] However, its effectiveness can be limited with highly hindered ketones.[4]

Materials:

-

Aldehyde or Ketone (1.0 eq)

-

4-(4-Methylpiperazin-1-yl)butan-2-amine (1.1 - 1.2 eq)

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic Acid (optional, catalytic amount)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the aldehyde or ketone (1.0 eq) and 4-(4-Methylpiperazin-1-yl)butan-2-amine (1.1 - 1.2 eq).

-

Dissolve the reactants in anhydrous DCM or DCE (approximately 0.1 - 0.2 M concentration of the limiting reagent).

-

Stir the mixture at room temperature for 20-30 minutes to allow for initial iminium ion formation. For less reactive ketones, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate this step.

-

In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Note: The addition may be slightly exothermic.

-

Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Sodium Cyanoborohydride (NaBH₃CN) - A Classic and Robust Reagent

Sodium cyanoborohydride is another widely used reducing agent for reductive amination. It is particularly effective at reducing iminium ions in the presence of carbonyl groups and is stable in weakly acidic conditions, which are often optimal for imine formation.[6][12]

Materials:

-

Aldehyde or Ketone (1.0 eq)

-

4-(4-Methylpiperazin-1-yl)butan-2-amine (1.1 - 1.2 eq)

-

Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq)

-

Anhydrous Methanol (MeOH)

-

Acetic Acid

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a dry round-bottom flask, dissolve the aldehyde or ketone (1.0 eq) and 4-(4-Methylpiperazin-1-yl)butan-2-amine (1.1 - 1.2 eq) in anhydrous methanol.

-

Adjust the pH of the solution to approximately 6-7 by the dropwise addition of acetic acid.

-

Add sodium cyanoborohydride (1.5 eq) to the mixture.

-

Stir the reaction at room temperature for 12-48 hours, monitoring by TLC or LC-MS.

-

Once the reaction is complete, carefully quench by adding saturated aqueous NaHCO₃ solution.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or DCM).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.

-

Purify the product via column chromatography.

Protocol 3: Catalytic Hydrogenation - A Green and Scalable Approach

For larger-scale syntheses and in the interest of green chemistry, catalytic hydrogenation is an excellent alternative to hydride-based reducing agents.[1] This method avoids the use of stoichiometric metal hydrides and often results in cleaner reactions with easier workups.

Materials:

-

Aldehyde or Ketone (1.0 eq)

-

4-(4-Methylpiperazin-1-yl)butan-2-amine (1.1 eq)

-

Palladium on Carbon (Pd/C, 5-10 mol%) or Platinum(IV) oxide (PtO₂)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂)

Procedure:

-

To a hydrogenation vessel, add the aldehyde or ketone (1.0 eq), 4-(4-Methylpiperazin-1-yl)butan-2-amine (1.1 eq), and the catalyst (5-10 mol% Pd/C or PtO₂).

-

Add a suitable solvent such as methanol or ethanol.

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-5 atm, but may require higher pressures for hindered substrates) and stir vigorously.

-

Monitor the reaction by observing hydrogen uptake or by analyzing aliquots via TLC or LC-MS.

-

Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

The crude product may be pure enough for subsequent steps, or it can be purified by column chromatography if necessary.

Troubleshooting and Key Considerations

| Issue | Potential Cause | Suggested Solution |

| Low Conversion | - Steric hindrance of the ketone or amine. - Inefficient iminium ion formation. - Insufficiently reactive reducing agent. | - Increase reaction temperature. - Add a Lewis acid catalyst (e.g., Ti(OiPr)₄) with NaBH₃CN.[6] - For hindered ketones, consider a more forceful reducing system like trichlorosilane/TMEDA.[13] - Switch to catalytic hydrogenation, which can sometimes be more effective for hindered substrates. |

| Formation of Byproducts | - Reduction of the starting carbonyl. - Over-alkylation (less common with secondary amines). | - Use a more selective reducing agent like NaBH(OAc)₃ or NaBH₃CN.[6] - If using NaBH₄, ensure imine formation is complete before adding the reducing agent.[12] |

| Difficult Purification | - Polarity of the product and starting amine are similar. | - Utilize an acidic workup to extract the basic amine product into the aqueous phase, followed by basification and re-extraction. - Employ specialized chromatography techniques (e.g., using an amine-deactivated silica gel). |

Conclusion: A Versatile Tool for Amine Synthesis

Reductive amination using 4-(4-Methylpiperazin-1-yl)butan-2-amine is a powerful and adaptable method for the synthesis of a diverse range of tertiary amines. By carefully selecting the appropriate reducing agent and optimizing the reaction conditions, researchers can efficiently introduce this valuable piperazine-containing moiety into their target molecules. The protocols and insights provided in this guide are intended to serve as a robust starting point for the successful application of this important transformation in drug discovery and development.

References

-

A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

-

4-(4-Methyl-piperazin-1-yl)-butylamine. (n.d.). LookChem. Retrieved February 15, 2026, from [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Yagafarov, N. Z., Kolesnikov, P. N., Usanov, D. L., Novikov, V. V., Nelyubina, Y. V., & Chusov, D. (2015). The synthesis of sterically hindered amines by a direct reductive amination of ketones. Chemical Communications, 52(7), 1397-1400. [Link]

-

Methyl 2-amino-4-(4-methylpiperazin-1-yl)butanoate. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

-

Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved February 15, 2026, from [Link]

-

Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved February 15, 2026, from [Link]

-

Safety Data Sheet. (2021, May 1). Angene Chemical. Retrieved February 15, 2026, from [Link]

-

Hitchhiker's guide to reductive amination. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

-

24.6: Synthesis of Amines. (2025, February 24). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

-

Amines: Synthesis and Reactions. (2021, February 24). Al-Mustansiriyah University. Retrieved February 15, 2026, from [Link]

-

24.6 Synthesis of Amines. (n.d.). OpenStax. Retrieved February 15, 2026, from [Link]

-

Synthetic applications of biologically important Mannich bases: An updated review. (2023, March 2). ResearchGate. Retrieved February 15, 2026, from [Link]

Sources

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oarjbp.com [oarjbp.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. lookchem.com [lookchem.com]

- 10. fishersci.ca [fishersci.ca]

- 11. fishersci.com [fishersci.com]

- 12. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 13. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]

amide coupling reaction conditions for 4-(4-Methylpiperazin-1-yl)butan-2-amine

Application Note: Optimized Amide Coupling Strategies for 4-(4-Methylpiperazin-1-yl)butan-2-amine

Executive Summary

The coupling of 4-(4-Methylpiperazin-1-yl)butan-2-amine presents a dual challenge in medicinal chemistry: steric hindrance at the nucleophilic center and high polarity/basicity due to the piperazine tail. Standard protocols often fail due to slow kinetics (leading to hydrolysis of the active ester) or product loss during acidic workups.

This guide provides two field-proven protocols:

-

Protocol A (HATU): For discovery-scale (<100 mg) where yield and speed are paramount.

-

Protocol B (T3P): For process-scale (>1 g) where cost, safety, and ease of workup drive the decision.

Substrate Intelligence: Know Your Molecule

Before selecting a reagent, one must understand the physical-chemical behavior of the amine.

| Property | Value / Characteristic | Implication for Coupling |

| Structure | Primary amine on secondary carbon ( | Steric Hindrance: Nucleophilicity is reduced compared to linear amines (e.g., n-butylamine). Requires highly reactive activated esters (OAt/OBt). |

| pKa (Piperazine) | ~9.0 (N-methyl) & ~5.3 (internal N) | Proton Sponge: The piperazine ring will consume acid. You must account for this in your base stoichiometry (DIPEA/TEA). |

| pKa (Primary Amine) | ~10.5 | Basicity: It is highly basic. If used as a salt (e.g., HCl salt), it requires significant base to deprotonate and become nucleophilic. |

| Solubility | High in H₂O, MeOH, DCM; Low in Hexane/Et₂O | Workup Risk: The product is amphiphilic. Do not use standard acidic washes (1N HCl) or the product will be lost to the aqueous layer. |

Decision Logic & Reagent Selection

The choice of coupling agent depends heavily on the scale and the carboxylic acid partner.

Figure 1: Decision matrix for selecting the optimal coupling strategy.

Detailed Experimental Protocols

Protocol A: High-Throughput / Discovery Scale (HATU)

Best for: Small scale (10–100 mg), valuable acids, or when speed is critical. Mechanism: HATU generates an OAt-active ester, which is more reactive than OBt esters (HBTU/EDC) and benefits from a neighboring group effect (pyridine nitrogen) that accelerates amine attack.[1]

Reagents:

-

Carboxylic Acid (1.0 equiv)

-

Amine: 4-(4-Methylpiperazin-1-yl)butan-2-amine (1.2 equiv)

-

Reagent: HATU (1.2 equiv)

-

Base: DIPEA (Hunig's Base) (3.0 – 4.0 equiv)[2]

-

Solvent: DMF (anhydrous)

Procedure:

-

Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 equiv) in DMF (0.1 M concentration).

-

Add DIPEA (2.0 equiv) followed by HATU (1.2 equiv). Stir at Room Temperature (RT) for 5–10 minutes. Solution usually turns yellow/orange.

-

Addition: Add the Amine (1.2 equiv) dissolved in minimal DMF.

-

Note: If the amine is an HCl salt, add an extra 1.0–2.0 equiv of DIPEA to the amine solution before addition.

-

-

Reaction: Stir at RT for 1–4 hours. Monitor by LC-MS.

-

Checkpoint: If reaction stalls, heat to 40°C.

-

-

Workup (Crucial):

-

Dilute with EtOAc.[3]

-

Wash 1: Saturated NaHCO₃ (removes unreacted acid/HATU byproducts).

-

Wash 2: Water (removes DMF).

-

Wash 3: Brine.

-

Avoid HCl washes.

-

Dry over Na₂SO₄, filter, and concentrate.

-

Protocol B: Process / Scale-Up (T3P - Propylphosphonic Anhydride)

Best for: Gram scale, avoiding toxic byproducts (HATU generates tetramethylurea), and easy purification. Mechanism: T3P acts as a water scavenger and activates the acid. It requires no pre-activation but demands excess base.

Reagents:

-

Carboxylic Acid (1.0 equiv)

-

Amine (1.1 equiv)

-

Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

-

Base: DIPEA or N-Methylmorpholine (NMM) (4.0 – 5.0 equiv)

-

Solvent: EtOAc or 2-MeTHF (Preferred for green chemistry)

Procedure:

-

Charge: To a reactor/flask, add Carboxylic Acid (1.0 equiv), Amine (1.1 equiv), and Solvent (EtOAc, 5–10 volumes).

-

Base: Add DIPEA (4.0 equiv). Cool to 0°C.[4]

-

Why so much base? T3P releases propylphosphonic acid as a byproduct; the amine substrate is basic; the coupling releases protons. If the pH drops, the reaction stops.

-

-

Addition: Dropwise add T3P solution (1.5 equiv) over 20 minutes.

-

Reaction: Warm to RT and stir for 2–12 hours.

-

Workup:

Purification Strategy: The "Reverse Extraction" Trick

Because the product contains a basic piperazine tail, it can be purified using pH-switching liquid-liquid extraction. This is often superior to chromatography for this specific molecule.

Figure 2: "Catch and Release" purification workflow utilizing the basicity of the piperazine tail.

Protocol:

-

Dissolve crude in EtOAc.

-

Extract 2x with 0.5M Citric Acid (or 1N HCl). The product moves to the aqueous phase; non-basic impurities stay in EtOAc.

-

Discard organic layer.

-

Basify the aqueous layer to pH ~12 using 4N NaOH .

-

Extract 3x with DCM (Dichloromethane is better than EtOAc for solubilizing the free base piperazine).

-

Dry DCM layer and concentrate.

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Yield (HATU) | Steric hindrance at secondary carbon. | Switch to Protocol C (Acid Chloride) . Convert acid to acid chloride using SOCl₂ or Oxalyl Chloride, then react with amine + DIPEA in DCM. |

| Product in Aqueous Layer | pH was too low during workup. | The piperazine is protonated. Basify the aqueous layer to pH >12 and re-extract with DCM/IPA (3:1). |

| Epimerization | Over-activation or high temp. | Use T3P at 0°C (Protocol B). T3P is known for low epimerization rates [1].[2][7] |

| Solidification Issues | Product is an oil. | Form the HCl salt. Dissolve free base in Et₂O/DCM and add 2M HCl in ether. The salt usually precipitates as a solid. |

References

-

Dunetz, J. R., et al. (2011).[7] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.

-

Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole.[8] An efficient peptide coupling additive."[9][10] Journal of the American Chemical Society, 115(10), 4397–4398.

-

Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.

Sources

- 1. HATU - Wikipedia [en.wikipedia.org]

- 2. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 3. biotage.com [biotage.com]

- 4. chimia.ch [chimia.ch]

- 5. researchgate.net [researchgate.net]

- 6. reddit.com [reddit.com]

- 7. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]

- 8. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. m.youtube.com [m.youtube.com]

Application Note & Scale-Up Protocols for the Synthesis of 4-(4-Methylpiperazin-1-yl)butan-2-amine

Abstract

This document provides a detailed guide for the robust and scalable synthesis of 4-(4-methylpiperazin-1-yl)butan-2-amine, a valuable building block in pharmaceutical development. The primary strategy detailed herein involves a two-step sequence: the synthesis of the key intermediate, 4-(4-methylpiperazin-1-yl)butan-2-one, followed by its conversion to the target primary amine via catalytic reductive amination. This application note emphasizes process optimization, safety considerations, and methodologies suitable for transitioning from laboratory-scale to pilot-plant or manufacturing scale, grounding all recommendations in established chemical principles.

Introduction and Strategic Overview

4-(4-Methylpiperazin-1-yl)butan-2-amine is a bifunctional molecule incorporating a secondary amine within a piperazine ring and a primary amine on a butyl chain. This structure makes it a versatile synthon for introducing the N-methylpiperazine moiety, a common pharmacophore in medicinal chemistry, into target molecules. The development of a cost-effective and scalable synthetic route is therefore critical for its application in drug discovery and development programs.

The most logical and industrially viable approach to this target molecule is a two-step synthesis. This strategy decouples the formation of the carbon skeleton from the installation of the primary amine, allowing for greater control and purification at each stage.

The chosen synthetic pathway involves:

-

Synthesis of the Ketone Intermediate: Formation of 4-(4-methylpiperazin-1-yl)butan-2-one via a Michael addition.

-

Reductive Amination: Conversion of the ketone to the target primary amine using catalytic hydrogenation with an ammonia source.

This route is favored for its high atom economy, the use of readily available starting materials, and the implementation of catalytic methods that are environmentally preferred over stoichiometric reagents.[1][2]

Overall Synthesis Workflow

Figure 1: Two-step scale-up synthesis pathway.

Synthesis of Key Intermediate: 4-(4-Methylpiperazin-1-yl)butan-2-one

Principle and Rationale

The synthesis of the ketone intermediate is achieved through a conjugate (Michael) addition of 1-methylpiperazine to methyl vinyl ketone (MVK). This reaction is highly efficient and typically proceeds without the need for a catalyst, as the nucleophilicity of the secondary amine in 1-methylpiperazine is sufficient for the reaction. For scale-up, controlling the reaction exotherm is the primary concern. The use of a solvent like methanol or ethanol helps to moderate the reaction temperature and ensures a homogeneous mixture.

Detailed Protocol (100 g Scale)

Materials:

-

1-Methylpiperazine (1.0 mol, 100.16 g)

-

Methyl vinyl ketone (MVK) (1.05 mol, 73.6 g, stabilized)

-

Methanol (500 mL)

Equipment:

-

2 L three-neck round-bottom flask

-

Mechanical stirrer

-

Addition funnel

-

Thermometer

-

Ice-water bath

Procedure:

-

Setup: Assemble the reaction flask with the mechanical stirrer, thermometer, and addition funnel. Place the flask in an ice-water bath.

-

Charge Reactor: Charge the flask with 1-methylpiperazine and 300 mL of methanol. Begin stirring and cool the solution to 0-5 °C.

-

Substrate Addition: Dissolve the methyl vinyl ketone in 200 mL of methanol and load this solution into the addition funnel.

-

Reaction: Add the MVK solution dropwise to the stirred piperazine solution over 2-3 hours, ensuring the internal temperature does not exceed 15 °C. A mild exotherm will be observed.

-

Maturation: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12-16 hours to ensure complete conversion.

-

Monitoring: The reaction can be monitored by TLC or GC-MS to confirm the disappearance of the starting materials.

-

Work-up and Isolation:

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.

-

The resulting crude oil is 4-(4-methylpiperazin-1-yl)butan-2-one. For many applications, this material is of sufficient purity to be carried forward into the next step.

-

If higher purity is required, the crude product can be purified by vacuum distillation.

-

| Parameter | Value | Rationale |

| Equivalents (MVK) | 1.05 | A slight excess ensures complete consumption of the more valuable piperazine. |

| Temperature | 0-15 °C | Controls the exotherm of the Michael addition, preventing side reactions. |

| Solvent | Methanol | Excellent solvent for both reactants and helps dissipate heat. |

| Stirring Time | 12-16 h post-addition | Ensures the reaction goes to completion at ambient temperature. |

| Expected Yield | >95% (crude) | The reaction is typically high-yielding. |

Scale-Up Synthesis via Catalytic Reductive Amination

Principle and Rationale

Reductive amination is a cornerstone of amine synthesis, converting carbonyl compounds into amines.[3][4] The process involves the initial formation of an imine or enamine intermediate from the reaction of the ketone with an ammonia source, which is then reduced in situ to the desired amine.

For large-scale synthesis, catalytic hydrogenation using molecular hydrogen (H₂) is the method of choice over stoichiometric metal hydrides.[2] This approach offers significant advantages in terms of cost, safety, atom economy, and waste reduction.[1][5] Raney Nickel is a highly effective and cost-efficient catalyst for this transformation, though other catalysts like palladium on carbon (Pd/C) can also be used.

Mechanism of Reductive Amination

Figure 2: Mechanism of reductive amination.

Detailed Protocol (150 g Scale)

Materials:

-

4-(4-Methylpiperazin-1-yl)butan-2-one (crude from previous step, approx. 0.88 mol, 150 g)

-

Raney® Nickel (approx. 15 g, 10% w/w, aqueous slurry)

-

Ethanol (or Methanol), anhydrous (1.5 L)

-

Ammonia (gas) or Ammonium Acetate (1.5-3.0 eq)

-

Hydrogen (H₂) gas (high purity)

-

Nitrogen (N₂) gas (for purging)

Equipment:

-

2 L high-pressure autoclave (e.g., Parr reactor) equipped with a mechanical stirrer (gas-entrainment impeller), gas inlet/outlet, pressure gauge, and temperature controller.

-

Celite® or another filter aid.

-

Filtration apparatus.

Procedure:

-

Catalyst Preparation: Under a nitrogen atmosphere, carefully wash the Raney Nickel slurry 2-3 times with the reaction solvent (ethanol) to remove the storage water.

-

Reactor Charging:

-

Charge the prepared, solvent-wet Raney Nickel catalyst into the autoclave. Caution: Raney Nickel is pyrophoric when dry. Never allow the catalyst to dry out and come into contact with air.

-

Add the solution of 4-(4-methylpiperazin-1-yl)butan-2-one dissolved in 1.5 L of ethanol.

-

Seal the reactor.

-

-

Inerting: Purge the reactor system by pressurizing with nitrogen to ~50 psi and then venting. Repeat this cycle 5 times to remove all oxygen.

-

Ammonia Addition:

-

Method A (Ammonia Gas): Pressurize the reactor with ammonia gas to the desired partial pressure (e.g., 30-50 psi).

-

Method B (Ammonium Salt): If using a salt like ammonium acetate, it can be charged along with the ketone at the beginning.

-

-

Hydrogenation:

-

Pressurize the reactor with hydrogen to the target pressure (e.g., 100-500 psi).

-

Begin vigorous stirring (e.g., 800-1000 RPM) to ensure good gas-liquid mixing and catalyst suspension.

-

Heat the reactor to the target temperature (e.g., 50-80 °C).

-

The reaction is monitored by the cessation of hydrogen uptake. A stable pressure reading indicates the reaction is complete. This can be confirmed with in-process sampling and analysis (GC or HPLC) if the reactor allows.

-

-

Cooldown and Depressurization:

-

Cool the reactor to ambient temperature.

-

Carefully vent the excess hydrogen pressure.

-

Purge the reactor 5 times with nitrogen to remove all residual hydrogen.

-

-

Catalyst Removal:

-

Under a nitrogen blanket, carefully decant or filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst.

-

Wash the catalyst pad with additional ethanol to recover all the product.

-

Safety: The recovered catalyst must be kept wet with solvent or water and stored under water to prevent ignition.

-

-

Isolation and Purification:

-

Combine the filtrate and washes.

-

Remove the solvent by rotary evaporation.

-

The crude 4-(4-methylpiperazin-1-yl)butan-2-amine can be purified by vacuum distillation to yield a clear, colorless to pale yellow oil.

-

| Parameter | Value Range | Rationale |

| Catalyst | Raney® Nickel, 5-15% w/w | Highly active and cost-effective for amine synthesis.[6] |

| Hydrogen Pressure | 100 - 500 psi | Higher pressure increases reaction rate but requires appropriately rated equipment. |

| Temperature | 50 - 80 °C | Balances reaction rate against potential side reactions. |

| Ammonia Source | NH₃ gas or (NH₄)OAc | Provides the nitrogen atom for the primary amine. Gas allows for better control. |

| Solvent | Ethanol / Methanol | Good solubility for substrates and compatible with hydrogenation. |

| Expected Yield | 75-90% | Typical yields for this type of transformation. |

Safety and Process Considerations

-

Catalytic Hydrogenation: This is a potentially hazardous operation that must be performed in specialized high-pressure equipment by trained personnel. Key risks include flammability of hydrogen and solvents, and the pyrophoric nature of catalysts like Raney Nickel.[5]

-

Exotherm Control: Both the Michael addition and the hydrogenation can be exothermic. Proper cooling and controlled addition of reagents are essential for safety and to minimize side-product formation.

-

Catalyst Handling: Raney Nickel must be handled as a slurry and never allowed to dry in the presence of air. Proper quenching and disposal procedures are mandatory.

-

Purification: Vacuum distillation of amines requires care to prevent thermal decomposition. A good vacuum and controlled heating are necessary.

References

-

Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Pharmaceutical Chemistry Journal. [Link]

- Henkel KGaA. (1994). Process for the preparation of amines by catalytic hydrogenation of nitriles.

-

Beller, M., et al. (2014). Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts. Organic Process Research & Development. [Link]

-

Jagadeesh, R. V., & Beller, M. (2020). Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. PubMed. [Link]

-

Pérez-Sánchez, M., et al. (2025). Low pressure amide hydrogenation enabled by magnetocatalysis. Nature Communications. [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Catalytic Hydrogenation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization. Organic Chemistry Portal. [Link]

-

Grogan, G. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Request PDF - ResearchGate. [Link]

-

Alec C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. Catalytic Hydrogenation - Wordpress [reagents.acsgcipr.org]

- 6. US5498796A - Process for the preparation of amines by catalytic hydrogenation of nitriles - Google Patents [patents.google.com]

Application Notes & Protocols: Strategic Solvent Selection for Reactions Involving 4-(4-Methylpiperazin-1-yl)butan-2-amine

Introduction: The Critical Role of the Solvent

4-(4-Methylpiperazin-1-yl)butan-2-amine is a diamine featuring a primary (or secondary, depending on context) aliphatic amine and a tertiary amine within a piperazine ring. This bifunctional nature makes it a versatile building block in medicinal chemistry and drug development, particularly for introducing a basic, water-soluble moiety. The presence of two basic nitrogen centers, a hydrogen-bond donating primary amine, and multiple hydrogen-bond accepting nitrogens dictates its chemical behavior and, crucially, its interaction with its environment.

The choice of solvent is not a passive parameter but an active determinant of reaction success. It governs the solubility of reactants, influences reaction rates and equilibria, stabilizes transition states, and can even dictate the chemoselectivity of a transformation. This guide provides a framework for logical solvent selection for common reactions involving this substrate, moving beyond traditional choices to include more sustainable and environmentally benign alternatives.

Part 1: Physicochemical Profile & Solubility

A foundational understanding of the substrate's properties is paramount for initial solvent screening. While experimental data for the specific butan-2-amine isomer is scarce, we can infer its properties from the closely related butan-1-amine isomer and the parent piperazine scaffold.

Key Structural Features:

-

Primary Amine (pKa ~10-10.6): A nucleophilic center and hydrogen bond donor.

-

Tertiary Amine (piperazine, pKa ~9.7): A basic center and hydrogen bond acceptor.

-

Polar Surface Area (PSA): High, suggesting good solubility in polar solvents.

-

LogP: Low, indicating hydrophilicity.

Table 1: Physicochemical Properties of 4-(4-Methylpiperazin-1-yl)butan-1-amine (CAS 4553-32-6)

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₂₁N₃ | [1][2] |

| Molecular Weight | 171.29 g/mol | [1][2] |

| Boiling Point | 250.4°C at 760 mmHg | [1] |

| pKa (Predicted) | 10.56 ± 0.10 | [1] |

| LogP (Predicted) | 0.55 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 3 |[1] |

Solubility Insights: The molecule's structure, with its capacity for hydrogen bonding and two basic centers, renders it highly soluble in polar protic solvents like water and alcohols (Methanol, Ethanol).[3][4] It is generally soluble in polar aprotic solvents such as DMF, DMSO, and acetonitrile, though solubility may be more limited in less polar ethers like THF or 2-MeTHF and poor in nonpolar hydrocarbon solvents like hexanes or toluene. For reactions requiring anhydrous conditions, polar aprotic solvents are often the starting point.

Caption: Molecular structure of the target compound.

Part 2: Solvent Selection for Key Transformations

A. Amide Bond Formation (Acylation)

Amide coupling is one of the most frequent reactions performed with primary amines. The reaction involves the activation of a carboxylic acid, typically with a coupling agent, followed by nucleophilic attack by the amine.

The Role of the Solvent: The ideal solvent must dissolve the amine, the carboxylic acid, the coupling agent (e.g., HATU, T3P), and any base used (e.g., DIPEA). Aprotic solvents are mandatory as protic solvents (like alcohols) can compete with the amine as a nucleophile, leading to ester byproducts. Traditionally, dichloromethane (DCM) and N,N-dimethylformamide (DMF) have dominated this space.[5] However, due to their toxicity and environmental impact, greener alternatives are now strongly recommended.[6][7]

Table 2: Solvent Selection Guide for Amide Coupling

| Solvent | Type | Rationale & Comments |

|---|---|---|

| Recommended | ||

| 2-Methyltetrahydrofuran (2-MeTHF) | Polar Aprotic (Ether) | Excellent green alternative to DCM/DMF. Good solvating power for a range of substrates.[5] |

| Ethyl Acetate (EtOAc) | Polar Aprotic (Ester) | Widely applicable, environmentally favorable substitute for chlorinated solvents.[5] |

| Acetonitrile (MeCN) | Polar Aprotic | Good for dissolving polar starting materials and reagents. Can facilitate easier product isolation. |

| Use with Caution | ||

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Excellent solvating power but has significant health and environmental concerns.[6][7] Use only when other solvents fail. |

| Dichloromethane (DCM) | Chlorinated | Effective but volatile and a suspected carcinogen. Largely replaced by greener options.[5] |

| Avoid | ||

| Alcohols (MeOH, EtOH) | Polar Protic | Reacts with activated carboxylic acids to form esters. |

| Toluene, Heptane | Nonpolar | Poor solubility for the amine substrate and most coupling reagents. |

Caption: Decision workflow for amide coupling solvent.

B. Reductive Amination

This reaction forms a new C-N bond by reacting the amine with a carbonyl compound (aldehyde or ketone) to form an imine/iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB).

The Role of the Solvent: The solvent must facilitate both the initial condensation (imine formation), which is an equilibrium reaction favored by the removal of water, and the subsequent reduction. Acidic co-solvents like acetic acid are often used to catalyze iminium ion formation.[8] Chlorinated solvents like 1,2-dichloroethane (DCE) were historically common but are now strongly discouraged.[9][10]

Table 3: Solvent Selection Guide for Reductive Amination

| Solvent | Type | Rationale & Comments |

|---|---|---|

| Recommended | ||

| Ethyl Acetate (EtOAc) | Polar Aprotic (Ester) | Excellent, broadly applicable green solvent for STAB-mediated aminations, often matching the performance of DCE.[10][11] |

| 2-Methyltetrahydrofuran (2-MeTHF) | Polar Aprotic (Ether) | A viable green alternative, particularly effective in many instances.[11] |

| Acetonitrile (MeCN) | Polar Aprotic | Good general-purpose solvent for reductive aminations. |

| Use with Caution | ||

| Methanol (MeOH) / Ethanol (EtOH) | Polar Protic | Can be used, especially with borohydride reagents, but may form acetals with aldehydes.[8] Caution is needed if using catalytic hydrogenation, as the alcohol itself can be oxidized to a carbonyl and participate in the reaction.[10] |

| 1,2-Dichloroethane (DCE) | Chlorinated | The traditional benchmark but highly toxic and should be avoided.[9][12] |

Caption: Decision workflow for reductive amination solvent.

C. N-Alkylation

This involves reacting the primary amine with an alkylating agent (e.g., an alkyl halide) to form a secondary amine. Over-alkylation to the tertiary amine is a common side reaction.

The Role of the Solvent: The solvent for this Sₙ2 reaction must solvate the amine and the base used to quench the generated acid (e.g., HBr). Polar aprotic solvents are generally preferred as they accelerate Sₙ2 reactions.[13]

Table 4: Solvent Selection Guide for N-Alkylation

| Solvent | Type | Rationale & Comments |

|---|---|---|

| Recommended | ||

| Acetonitrile (MeCN) | Polar Aprotic | Excellent choice, promotes Sₙ2 kinetics and dissolves common bases like K₂CO₃ and Et₃N.[14] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High boiling point allows for heating, which can be necessary for less reactive halides.[14][15] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very polar, excellent for reactions that are sluggish in other solvents.[15] |

| Use with Caution | ||

| Alcohols (IPA, EtOH) | Polar Protic | Can be used, but may lead to slower reaction rates due to solvation of the nucleophile. |

| Acetone | Polar Aprotic | Can be used with K₂CO₃, but its low boiling point limits the reaction temperature. Can also potentially undergo self-condensation or act as an electrophile.[14] |

Part 3: Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using 2-MeTHF

-

Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 eq).

-

Dissolution: Add 2-Methyltetrahydrofuran (2-MeTHF) to achieve a concentration of approximately 0.1-0.2 M. Stir until fully dissolved.

-

Reagent Addition: Add the coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq). Stir for 5-10 minutes at room temperature.

-

Amine Addition: Add a solution of 4-(4-Methylpiperazin-1-yl)butan-2-amine (1.05 eq) in a minimal amount of 2-MeTHF to the activated acid mixture.

-

Reaction: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS (typically complete in 2-12 hours).

-